4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19983309
InChI: InChI=1S/C9H8Br2N2O2S/c10-5-3-6(16-8(5)11)9(15)13-2-1-12-7(14)4-13/h3H,1-2,4H2,(H,12,14)
SMILES:
Molecular Formula: C9H8Br2N2O2S
Molecular Weight: 368.05 g/mol

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one

CAS No.:

Cat. No.: VC19983309

Molecular Formula: C9H8Br2N2O2S

Molecular Weight: 368.05 g/mol

* For research use only. Not for human or veterinary use.

4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one -

Specification

Molecular Formula C9H8Br2N2O2S
Molecular Weight 368.05 g/mol
IUPAC Name 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one
Standard InChI InChI=1S/C9H8Br2N2O2S/c10-5-3-6(16-8(5)11)9(15)13-2-1-12-7(14)4-13/h3H,1-2,4H2,(H,12,14)
Standard InChI Key IYOIJBONXNWMAA-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(=O)N1)C(=O)C2=CC(=C(S2)Br)Br

Introduction

Molecular Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H8Br2N2O2S\text{C}_9\text{H}_8\text{Br}_2\text{N}_2\text{O}_2\text{S}
Molecular Weight368.05 g/mol
Halogen Content43.4% Br by mass
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1 (piperazin-2-one NH)
Hydrogen Bond Acceptors4 (2 carbonyl O, 1 lactam O, 1 thiophene S)

Synthetic Methodologies

Optimized Reaction Conditions

The synthesis of 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one typically involves a two-step sequence:

  • Thiophene Functionalization: 4,5-Dibromothiophene-2-carboxylic acid is activated using coupling agents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

  • Amide Bond Formation: The acid chloride reacts with piperazin-2-one under Schotten-Baumann conditions, employing a biphasic solvent system (e.g., dichloromethane/water) with sodium bicarbonate as a base.

Critical parameters include:

  • Temperature: Reactions are conducted at 0–5°C during acid chloride formation to minimize side reactions, followed by warming to room temperature for amide coupling.

  • Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while ethereal solvents improve reaction control.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
14,5-Dibromothiophene-2-carboxylic acid + SOCl₂, reflux, 4h92%
2Intermediate + piperazin-2-one, DCM/H₂O, NaHCO₃, 12h68%

Biological Activities and Mechanistic Insights

Hypothesized Targets and Modes of Action

While direct biological data for 4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one remain limited, structural analogs provide clues to its potential mechanisms:

  • Kinase Inhibition: The dibromothiophene moiety may act as a ATP-binding site competitor in kinases, leveraging halogen bonds with backbone carbonyls .

  • Epigenetic Modulation: Piperazine derivatives exhibit affinity for histone acetyltransferases (HATs), with IC₅₀ values in the micromolar range for related compounds . For example, compound 17 (Table 3) bearing a 6-aminohexyl side chain demonstrated IC50=1.4μM\text{IC}_{50} = 1.4 \, \mu\text{M} against p300/CBP HAT .

Table 3: Activity of Selected Piperazine Derivatives

CompoundSubstituentTargetIC50\text{IC}_{50}
176-Aminohexylp300/CBP HAT1.4 μM
20Piperidin-4-ylmethylp300/CBP HAT4.4 μM
25Furan-3-ylp300/CBP HAT4.6 μM

Applications in Drug Discovery

Lead Optimization Strategies

The compound’s modular structure allows for systematic derivatization:

  • Bromine Replacement: Substituting bromines with fluorine or iodine could tune electronic properties and binding kinetics.

  • Piperazin-2-one Modifications: Introducing alkyl or aryl groups at the lactam nitrogen may enhance blood-brain barrier permeability.

Docking simulations predict strong interactions with the HAT domain of p300/CBP, particularly through:

  • Halogen bonds between bromine and Tyr1397 (ΔG=3.2kcal/mol\Delta G = -3.2 \, \text{kcal/mol}).

  • π-Stacking of the thiophene ring with Phe1380 .

Research Challenges and Future Directions

Key Knowledge Gaps

  • In Vivo Pharmacokinetics: No data exist on bioavailability, metabolic stability, or toxicity profiles.

  • Target Validation: Specific protein targets remain unconfirmed, necessitating chemical proteomics studies.

Proposed solutions include:

  • Isotopic Labeling: Incorporating 13C^{13}\text{C} into the piperazin-2-one ring for metabolic tracking.

  • Fragment-Based Screening: Co-crystallization with candidate proteins to elucidate binding modes.

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